molecular formula C10H21ClN2O B1394638 2-Amino-2-methyl-1-(3-methyl-1-piperidinyl)-1-propanone hydrochloride CAS No. 1220034-83-2

2-Amino-2-methyl-1-(3-methyl-1-piperidinyl)-1-propanone hydrochloride

Cat. No.: B1394638
CAS No.: 1220034-83-2
M. Wt: 220.74 g/mol
InChI Key: PTAZWBFAZLARCK-UHFFFAOYSA-N
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Description

2-Amino-2-methyl-1-(3-methyl-1-piperidinyl)-1-propanone hydrochloride is a synthetic organic compound. It is characterized by the presence of an amino group, a piperidine ring, and a hydrochloride salt. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-methyl-1-(3-methyl-1-piperidinyl)-1-propanone hydrochloride typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be synthesized through cyclization reactions.

    Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions.

    Formation of the Hydrochloride Salt: The final step often involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This might include:

    Temperature Control: Maintaining optimal temperatures for each reaction step.

    Catalysts: Using catalysts to enhance reaction rates.

    Purification: Employing techniques such as crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-methyl-1-(3-methyl-1-piperidinyl)-1-propanone hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different amines or alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones, while reduction could produce secondary amines.

Scientific Research Applications

2-Amino-2-methyl-1-(3-methyl-1-piperidinyl)-1-propanone hydrochloride has various applications in scientific research:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Studied for its potential biological activity.

    Medicine: Investigated for its pharmacological properties.

    Industry: Utilized in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2-Amino-2-methyl-1-(3-methyl-1-piperidinyl)-1-propanone hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The exact pathways depend on its specific application, but it generally involves binding to active sites and modulating biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-2-methyl-1-propanol
  • 1-(3-Methyl-1-piperidinyl)-2-propanone
  • 2-Amino-1-piperidinyl-1-propanone

Uniqueness

2-Amino-2-methyl-1-(3-methyl-1-piperidinyl)-1-propanone hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

2-amino-2-methyl-1-(3-methylpiperidin-1-yl)propan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O.ClH/c1-8-5-4-6-12(7-8)9(13)10(2,3)11;/h8H,4-7,11H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTAZWBFAZLARCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(=O)C(C)(C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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